5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one: is a chemical compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. The presence of iodine and methyl groups on the indenone structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the iodination of 6-methyl-2,3-dihydro-1H-inden-1-one. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one: undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted indenones depending on the nucleophile used.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: Products include alcohols or alkanes.
Scientific Research Applications
5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one depends on its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one: can be compared with other similar compounds, such as:
6-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the iodine atom, which may result in different reactivity and biological activity.
5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one: Contains a chlorine atom, which may affect its reactivity and applications.
The presence of the iodine atom in This compound
Properties
Molecular Formula |
C10H9IO |
---|---|
Molecular Weight |
272.08 g/mol |
IUPAC Name |
5-iodo-6-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9IO/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5H,2-3H2,1H3 |
InChI Key |
KGVOJGGOXVEGSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2=O)C=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.